2-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-17(10-14-6-4-5-7-14)19-12-15-11-18(22)20(13-15)16-8-2-1-3-9-16/h1-3,8-9,14-15H,4-7,10-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFQXBFQVQPQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide typically involves a multi-step process. One common method starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. This is followed by parallel amidation with a series of aliphatic amines to afford the corresponding carboxamides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or DMF, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Acetamide Derivatives with Variable Substituents
The target compound shares a core acetamide structure with several analogs, differing primarily in substituent groups. Key comparisons include:
Table 1: Structural and Physicochemical Comparison of Acetamide Derivatives
*Estimated based on molecular formula.
- BK45326 (2-Methoxy Analog): The closest structural analog, BK45326, replaces the cyclopentyl group with a methoxy substituent. This difference reduces molecular weight (262.30 vs. The methoxy group may enhance solubility but reduce hydrophobic interactions in target binding .
- Cyano-Acetamide Derivatives (): Compounds like 3c and 3d lack the pyrrolidinone ring but feature cyano groups, which are electron-withdrawing and may influence electronic properties or reactivity.
Pyrimidine Carboxamides with Pyrrolidinone Moieties ()
Compounds such as methyl 4-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylates (e.g., [16{1}]) share the 5-oxo-1-phenylpyrrolidin-3-yl group but replace the acetamide with a pyrimidine-carboxylate scaffold. Key differences include:
- Functional Groups: The pyrimidine ring introduces nitrogen-rich heteroaromaticity, which may enhance binding to purine-rich enzymatic pockets (e.g., kinases).
- Synthetic Yields: The synthesis of pyrimidine derivatives achieved 50–65% yields, suggesting moderate efficiency. No data are available for the target compound, but its cyclopentyl group may introduce steric challenges during synthesis.
Naphthalene-Based Acetamides ()
N-[(2-hydroxynaphthalen-1-yl)(substituted-phenyl)methyl]acetamides (e.g., Khanapure et al., 2015) feature extended aromatic systems compared to the target compound. Key distinctions:
- ~291.36).
- Conformational Rigidity: Dihedral angles between aromatic rings (78–84°) in naphthalene analogs suggest planar conformations, whereas the pyrrolidinone ring in the target compound imposes a fixed, non-planar geometry. This could impact binding to sterically constrained targets .
Biological Activity
2-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 314.4 g/mol. The compound features a cyclopentyl group, a pyrrolidinone moiety, and an acetamide functional group, which together contribute to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of certain bacteria and fungi.
- Anticancer Activity : The compound has been investigated for its potential to induce apoptosis in cancer cells, particularly in models of breast and prostate cancer.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Receptor Modulation : The compound may interact with specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways.
- Inhibition of Cancer Cell Proliferation : It is hypothesized that the compound may inhibit key pathways involved in cell cycle regulation and apoptosis.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of MDA-MB-231 breast cancer cell proliferation with IC50 values in the micromolar range. |
| Study 2 | Antimicrobial Activity | Showed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 3 | Neuroprotection | Indicated a reduction in oxidative stress markers in neuronal cell cultures treated with the compound. |
Safety and Toxicology
While the biological activities are promising, safety assessments are critical. Toxicological studies are necessary to determine the therapeutic index and potential side effects associated with the use of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
